N-(2-fluorobenzyl)ethanamine

Description

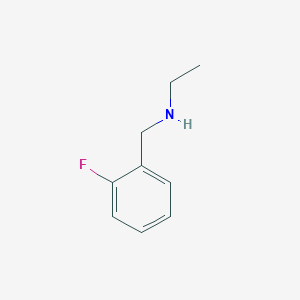

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWPBFIYUCYSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64567-25-5 | |

| Record name | ethyl[(2-fluorophenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Fluorobenzyl Ethanamine and Its Structural Analogs

Established Synthetic Pathways to the Core Structure

Traditional methods for forging the N-benzylamine scaffold remain highly relevant in laboratory and industrial settings. These pathways are characterized by their reliability and well-understood mechanisms.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct route to N-(2-fluorobenzyl)ethanamine from readily available precursors. The process typically involves a two-step sequence initiated by the reaction of 2-fluorobenzaldehyde (B47322) with ethylamine (B1201723). libretexts.org This initial reaction forms an intermediate imine (a Schiff base) through nucleophilic addition to the carbonyl group, followed by the elimination of water. google.com

The general reaction is as follows: 2-Fluorobenzaldehyde + Ethylamine → [N-(2-fluorobenzylidene)ethanamine] → this compound

Table 1: Reagents for Reductive Amination

| Step | Reagent/Catalyst | Typical Conditions | Reference |

| Iminization | 2-Fluorobenzaldehyde, Ethylamine | Methanol, Room Temperature | |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Methanol | |

| Reduction | Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Water-miscible solvent (e.g., alcohol) | google.com |

| Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Controlled pH | libretexts.org |

N-Alkylation Reactions

The formation of the C-N bond in this compound can also be achieved through the N-alkylation of ethylamine with a suitable 2-fluorobenzyl electrophile, typically 2-fluorobenzyl halide (e.g., bromide or chloride). This reaction is a classical SN2 nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide. libretexts.org

A significant challenge in the N-alkylation of primary amines is overalkylation. libretexts.org The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and eventually a quaternary ammonium (B1175870) salt. libretexts.orgresearchgate.net To circumvent this, an excess of the primary amine is often used to increase the probability of the alkyl halide reacting with the intended starting material.

More advanced methods have been developed for selective mono-N-alkylation. One such method involves using a cesium base, such as cesium carbonate or cesium hydroxide, in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). google.comgoogle.com This approach has been shown to produce secondary amines in high yields, substantially free of overalkylated byproducts, under mild conditions. google.comgoogle.com

Table 2: Comparison of N-Alkylation Methods

| Method | Key Reagents | Advantages | Disadvantages | Reference |

| Classical Alkylation | 2-Fluorobenzyl halide, excess Ethylamine | Simple procedure | Risk of overalkylation, requires excess amine | libretexts.org |

| Aqueous-Mediated Alkylation | 2-Fluorobenzyl halide, Ethylamine, NaHCO₃, Water | Environmentally benign solvent | Potential for side reactions | researchgate.net |

| Selective Mono-alkylation | 2-Fluorobenzyl halide, Ethylamine, Cesium base (e.g., Cs₂CO₃), Anhydrous DMSO | High selectivity, high yield, mild conditions | Requires anhydrous conditions, more expensive base | google.comgoogle.com |

Novel and Evolving Synthetic Approaches

The field of organic synthesis is continuously advancing, with a focus on developing more efficient, selective, and sustainable methods. These novel strategies offer promising alternatives for the synthesis of this compound.

Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for C-N bond formation. wiley.com While traditionally used for aryl amines, these methods can be adapted for the synthesis of benzylic amines. This approach would typically involve the palladium- or copper-catalyzed reaction between an amine and an organohalide.

For the synthesis of this compound, two potential cross-coupling disconnections exist:

Reaction of ethylamine with 2-fluorobenzyl halide.

Reaction of 2-fluorobenzylamine (B1294385) with an ethyl halide.

Recent progress has also highlighted the use of N-tosylhydrazones in transition-metal-catalyzed cross-coupling reactions, offering another pathway for C-N bond construction. sioc-journal.cn These advanced catalytic systems are crucial for synthesizing complex molecules and can offer high functional group tolerance and selectivity. nih.gov

Hydroamination Methodologies

Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond, is a highly atom-economical reaction. univie.ac.at This approach avoids the need for pre-functionalized starting materials like aldehydes or halides and typically generates no byproducts. rsc.org

The synthesis of this compound via hydroamination could be envisioned through the reaction of ethylamine with 2-fluorostyrene. This reaction would require a suitable catalyst, with systems based on early transition metals (like zirconium), rare earth metals (like scandium or yttrium), or nickel hydrides being actively researched. univie.ac.atrsc.org Nickel hydride (NiH) catalysis, in particular, has emerged as a significant strategy for the hydroamination of alkenes, enabling the efficient transformation of substrates into valuable C-N bond-containing compounds. rsc.org While challenges in controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) exist, the development of chiral catalysts also opens the door for asymmetric hydroamination. univie.ac.at

Chemo- and Regioselective Synthesis Strategies

In the context of more complex molecules containing the this compound moiety, chemo- and regioselectivity become paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity involves controlling the position of a chemical bond's formation.

Strategies to achieve this selectivity include:

Catalyst Control: The choice of metal catalyst and its associated ligands can direct the reaction to a specific site on a molecule. For instance, in multicomponent reactions, specific catalysts can ensure a desired reaction cascade occurs. orientjchem.org

Protecting Groups: Temporarily blocking more reactive functional groups allows for transformations to occur at a desired, less reactive site.

Directed Reactions: As seen in the formal hydroamination of enamines, the strategic placement of functional groups can direct a catalyst to a specific position, thereby controlling the regiochemical outcome of the reaction. researchgate.net

These principles are critical when synthesizing structural analogs or when the this compound core is part of a larger, multifunctional pharmaceutical intermediate.

Enantioselective Synthesis and Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and chemical research. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. sigmaaldrich.comresearchgate.net After the desired stereoselective transformation is complete, the auxiliary can be removed and often recycled. sigmaaldrich.com

For the synthesis of chiral fluorinated amines, such as the individual enantiomers of this compound, the use of sulfinyl imines, particularly N-tert-butylsulfinyl imines (Ellman's auxiliary), represents a powerful and widely adopted strategy. cas.cnbioorganica.com.ua This approach is valued for its high stereoselectivity, broad applicability to different substrates, and operational simplicity. cas.cn The tert-butylsulfinyl group activates the imine for nucleophilic addition while effectively directing the stereochemical outcome of the reaction. cas.cn

A probable enantioselective route to (R)- or (S)-N-(2-fluorobenzyl)ethanamine would involve the condensation of 2-fluorobenzaldehyde with ethanamine to form the corresponding imine. This imine would then be reacted with a chiral auxiliary. A more direct and well-established method involves the reaction of 2-fluorobenzaldehyde with an optically pure chiral amine, such as (R)- or (S)-tert-butylsulfinamide. youtube.com This reaction forms a chiral N-sulfinylimine intermediate.

The subsequent diastereoselective addition of an ethyl nucleophile (e.g., from ethylmagnesium bromide) to the carbon-nitrogen double bond of the chiral imine would yield a sulfinamide. The stereochemistry of the newly formed chiral center is controlled by the existing chiral center on the sulfinyl auxiliary. youtube.com The final step involves the removal of the chiral auxiliary, typically by simple acidic hydrolysis (e.g., with HCl in a suitable solvent), to yield the desired enantiomerically enriched this compound. cas.cnyoutube.com

This methodology has proven effective for a wide range of fluorinated amines, as the fluorine atom can significantly influence a molecule's basicity and bioavailability, making it a key feature in drug design. cas.cn

Derivatization Strategies for Analog Formation

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound by systematically modifying its chemical structure. For this compound, derivatization can be broadly categorized into modifications of the phenethylamine (B48288) core and alterations to the N-(2-fluorobenzyl) group.

Modification of the Phenethylamine Moiety:

A primary strategy involves the synthesis of positional isomers by altering the placement of substituents on the phenyl ring of a phenethylamine precursor. nih.govacs.org For instance, a series of positional isomers of 2-(dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (analogs of 25H-NBF) have been synthesized to probe the impact of the methoxy (B1213986) group positions on biological activity. nih.govacs.org The general synthetic route for these analogs involves the reductive amination of a substituted phenethylamine with 2-fluorobenzaldehyde. The reaction proceeds via an intermediate imine, which is then reduced, commonly with sodium borohydride (NaBH₄), to the target secondary amine. acs.org

This approach has been used to synthesize a variety of analogs, including those with different substitution patterns on the phenethylamine ring, such as the 4-bromo substituted analog, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF). nih.gov

Table 1: Positional Isomers of 2-(Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine and their In Vitro Activity nih.gov

| Compound Name | Phenyl Ring Substitution | Potency (EC₅₀, nM) | Efficacy (% of reference) |

| 25H-NBF | 2,5-dimethoxy | 448 | 106-107% |

| 23H-NBF | 2,3-dimethoxy | >1000 | 96.1% |

| 24H-NBF | 2,4-dimethoxy | 158 | 106-107% |

| 26H-NBF | 2,6-dimethoxy | 397 | 106-107% |

| 34H-NBF | 3,4-dimethoxy | >1000 | 75.2% |

| 35H-NBF | 3,5-dimethoxy | >1000 | 58.9% |

The data indicate that the position of the methoxy groups on the phenethylamine ring significantly influences the compound's potency and efficacy, with the 2,4-dimethoxy (24H-NBF) and 2,5-dimethoxy (25H-NBF) substitutions showing the highest activity in this series. nih.gov

Modification of the N-Benzyl Group:

Another key derivatization strategy involves modifying the N-benzyl substituent. The N-(2-fluorobenzyl) group is just one of many possibilities that have been explored in the broader class of N-benzylphenethylamines. acs.org Analogs have been synthesized with different substituents on the benzyl (B1604629) ring, such as methoxy (NBOMe series) or hydroxyl (NBOH series) groups, in place of the fluorine atom. researchgate.netresearchgate.net These modifications have been shown to significantly alter the compound's binding affinity and functional activity at various receptors. acs.org

Furthermore, derivatization can be performed on the amine nitrogen itself. Acylation, the addition of an acyl group (R-C=O), is a common reaction. For instance, derivatization with reagents like trifluoroacetic anhydride (B1165640) has been used for the analytical characterization of related N-benzylphenethylamines by gas chromatography-mass spectrometry (GC-MS). researchgate.net This indicates that the secondary amine is a reactive handle for introducing a wide variety of functional groups, thereby creating a large library of analogs. psu.edu

Table 2: Summary of Derivatization Strategies

| Molecular Target | Derivatization Strategy | Reagents/Precursors | Resulting Analogs |

| Phenethylamine Ring | Altering substituent positions | Substituted dimethoxyphenethylamines, 2-fluorobenzaldehyde, NaBH₄ acs.org | Positional isomers (e.g., 23H-NBF, 24H-NBF) acs.org |

| Phenethylamine Ring | Introducing new substituents | 4-Bromo-2,5-dimethoxyphenethylamine, 2-fluorobenzaldehyde nih.gov | Halogenated analogs (e.g., 25B-NBF) nih.gov |

| N-Benzyl Group | Replacing the fluorine atom | Phenethylamine, substituted benzaldehydes (e.g., 2-methoxybenzaldehyde) researchgate.net | N-benzyl analogs (e.g., NBOMe series) researchgate.net |

| Amine Nitrogen | Acylation | This compound, acylating agents (e.g., trifluoroacetic anhydride) researchgate.net | N-acyl derivatives |

Chemical Reactivity and Mechanistic Investigations of N 2 Fluorobenzyl Ethanamine

Fundamental Reactivity Patterns of the Ethanamine Moiety

The reactivity of N-(2-fluorobenzyl)ethanamine is fundamentally governed by the ethanamine portion of the molecule, which is a secondary amine. Secondary amines (R₂NH) exhibit a rich and varied chemical reactivity, primarily centered around the lone pair of electrons on the nitrogen atom. quora.comwikipedia.org This lone pair makes them both basic and nucleophilic. libretexts.org

As bases, amines react with acids to form the corresponding ammonium (B1175870) salts. wikipedia.org The basicity of an amine is influenced by the electronic properties of the groups attached to the nitrogen. quora.comwikipedia.org Alkyl groups, like the ethyl group in ethanamine, are electron-donating and increase the electron density on the nitrogen, making the amine more basic than ammonia. wikipedia.org Consequently, secondary amines are generally stronger bases than primary amines due to the presence of two electron-donating alkyl groups. quora.com

The most dominant aspect of amine reactivity is their nucleophilicity. wikipedia.org The nitrogen lone pair can attack electron-deficient centers, initiating a variety of chemical transformations. libretexts.org This nucleophilic character allows ethanamines to participate in several key reactions:

Alkylation: Secondary amines react with alkyl halides in nucleophilic substitution reactions (typically Sₙ2) to form tertiary amines. studymind.co.ukmsu.edu This reaction can proceed further to form quaternary ammonium salts if the resulting tertiary amine attacks another molecule of the alkyl halide. libretexts.orgstudymind.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides yields N,N-disubstituted amides. wikipedia.orglibretexts.org This is a nucleophilic addition-elimination reaction where the amine attacks the electrophilic carbonyl carbon. studymind.co.uk

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines through a process involving the initial formation of an unstable carbinolamine intermediate. mnstate.edu

Sulfonylation: The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's reagent), produces sulfonamides. wikipedia.orgeopcw.com

The nucleophilicity of amines generally correlates with their basicity, but it is also heavily influenced by steric hindrance. quora.com While tertiary amines are often more basic in the gas phase, secondary amines are typically more nucleophilic in solution because they are less sterically hindered than tertiary amines. quora.comwikipedia.org Studies have shown that secondary amines like diethylamine (B46881) can be around 100 times more nucleophilic than primary amines like ethylamine (B1201723). masterorganicchemistry.com

| Amine Class | Example Compound | Relative Nucleophilicity Trend | Key Factors |

|---|---|---|---|

| Primary (1°) | Ethylamine | Less nucleophilic than secondary amines | One electron-donating alkyl group, less steric hindrance than tertiary amines. quora.commasterorganicchemistry.com |

| Secondary (2°) | Diethylamine (analogue for ethanamine moiety) | More nucleophilic than primary and tertiary amines | Two electron-donating alkyl groups enhance electron density on nitrogen; moderate steric hindrance. quora.commasterorganicchemistry.com |

| Tertiary (3°) | Triethylamine | Less nucleophilic than secondary amines | Significant steric hindrance impedes attack on electrophiles. quora.com |

Influence of the Fluoro-Substituted Benzyl (B1604629) Group on Reactivity

The presence of the 2-fluorobenzyl group attached to the nitrogen atom significantly modulates the fundamental reactivity of the ethanamine moiety. This influence stems from both electronic and steric effects.

The fluorine atom is highly electronegative, and its presence on the benzyl ring imparts a significant electron-withdrawing effect. scbt.com This effect reduces the electron density on the nitrogen atom of the amine, thereby decreasing its basicity and nucleophilicity compared to simple dialkylamines like diethylamine. nih.gov The electron-withdrawing nature of the substituent can lower the activation energy for certain reactions, such as nucleophilic substitution, by stabilizing the transition state.

Despite the reduced nucleophilicity of the nitrogen, the benzyl group itself introduces new reactive possibilities. The C-N bond can be cleaved under certain conditions, such as in metabolic N-debenzylation reactions or through specific chemical reagents. mdpi.com Furthermore, the aromatic ring can undergo electrophilic substitution, although the fluorine atom's deactivating effect must be considered.

Structurally, the benzyl group is bulkier than a simple alkyl group, which adds to the steric hindrance around the nitrogen atom. This steric bulk can influence the rate and feasibility of reactions with other sterically demanding molecules. Conformational studies on related N-benzyl compounds show that rotation around the benzylic carbon-nitrogen bond can lead to different stable conformers, which may affect how the molecule interacts with reagents or biological targets. The specific substitution pattern on the benzyl ring is crucial; for instance, N-(2-fluorobenzyl) substitution has been shown to be a key feature in molecules designed to interact with specific biological receptors. mdpi.comacs.org

Reaction Kinetics and Thermodynamic Considerations in Model Systems

The kinetics and thermodynamics of reactions involving this compound are critical for understanding its reaction pathways and stability. While specific, detailed kinetic and thermodynamic data for this exact compound are not widely available in the literature, valuable insights can be drawn from studies of analogous N-substituted ethanamines and related systems.

Reaction Kinetics: The rate of reactions involving this compound, such as nucleophilic substitution or acylation, is directly tied to the nucleophilicity of the amine and the nature of the electrophile. The electron-withdrawing 2-fluorobenzyl group is expected to decrease the reaction rate compared to a more electron-rich N-benzylethanamine or a simple dialkylamine. However, this effect can be advantageous in controlling reactivity and preventing unwanted side reactions like polyalkylation. wikipedia.org

Thermodynamic Considerations: Thermodynamic data provides information on the energy, stability, and equilibrium position of chemical reactions. Key parameters include the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and proton affinity (PAff). Below is a table of selected thermodynamic properties for related simple amines, which serve as a baseline for understanding the energetic landscape of this compound. The introduction of the fluorobenzyl group would be expected to alter these values, generally leading to a more stable (lower enthalpy of formation) molecule.

| Compound | Property | Value | Unit |

|---|---|---|---|

| Diethylamine (Ethanamine, N-ethyl-) | Enthalpy of Formation (gas, ΔfH°gas) | -72.8 ± 0.71 | kJ/mol chemeo.com |

| Proton Affinity (PAff) | 946.2 | kJ/mol chemeo.com | |

| Dimethylethylamine (Ethanamine, N,N-dimethyl-) | Enthalpy of Formation (gas, ΔfH°gas) | -47.3 ± 0.67 | kJ/mol chemeo.com |

| Proton Affinity (PAff) | 946.4 | kJ/mol chemeo.com |

The electron-withdrawing nature of the 2-fluorobenzyl group is known to lower the activation energy for certain nucleophilic substitution reactions by stabilizing the developing negative charge in the transition state. This thermodynamic stabilization of the transition state can partially offset the kinetically unfavorable decrease in the amine's nucleophilicity.

Elucidation of Reaction Mechanisms through Experimental and Computational Studies

Understanding the precise sequence of bond-making and bond-breaking events in reactions of this compound requires a combination of experimental and computational approaches.

Experimental Elucidation: Experimental studies provide tangible evidence for proposed reaction mechanisms. Key techniques include:

Product Analysis: The isolation and characterization of reaction products, intermediates, and byproducts are fundamental. For example, the synthesis of various derivatives using this compound as a reactant confirms its participation in nucleophilic substitution reactions. rsc.org

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or solvent) can help determine the rate law and infer the composition of the transition state. Kinetic analysis of related amine reactions has been used to distinguish between different mechanistic pathways. acs.org

Spectroscopic Monitoring: Techniques like NMR and Mass Spectrometry can be used to follow the progress of a reaction in real-time, sometimes allowing for the detection of transient intermediates. rsc.org

Isotope Labeling: Replacing an atom with its isotope (e.g., hydrogen with deuterium) and observing the effect on the reaction rate (kinetic isotope effect) can reveal which bonds are broken in the rate-determining step.

Computational Studies: Computational chemistry offers powerful tools for mapping out reaction pathways on a molecular level. These studies complement experimental findings by providing detailed energetic and structural information about species that may be too transient to observe directly.

Potential Energy Surface (PES) Mapping: Computational methods are used to calculate the energies of reactants, products, transition states, and intermediates. nih.gov By mapping the PES, chemists can identify the lowest energy path for a reaction, known as the Intrinsic Reaction Coordinate (IRC). nih.gov

United Reaction Valley Approach (URVA): This is a sophisticated method for analyzing the mechanism of a chemical reaction in detail. smu.edu URVA partitions the reaction path into distinct phases, such as reactant preparation, transition state events (bond breaking/forming), and product adjustment. nih.gov It analyzes the curvature of the reaction path to identify the specific molecular motions that drive the chemical transformation, offering a granular view of the mechanism. nih.govsmu.edu

Molecular Docking: In the context of biochemistry, molecular docking simulations are used to predict how a molecule like this compound might bind to a biological target, such as a receptor or enzyme. nih.gov These studies, often performed with homology models of the target protein, can elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding mechanism and selectivity. nih.gov

For instance, in studies of related N-benzylphenethylamines, structure-activity relationships have been established by synthesizing a series of analogues and evaluating their functional activity, providing insights into the mechanistic requirements for interaction with biological targets like serotonin (B10506) receptors. acs.org

Structure Activity Relationship Sar Studies of N 2 Fluorobenzyl Ethanamine Derived Ligands

Systematic Modification of the N-Benzyl Phenethylamine (B48288) Scaffold

Systematic investigation of the N-benzyl phenethylamine framework has been crucial for elucidating the SAR of this class of compounds. Researchers have synthesized and evaluated large series of analogues by methodically altering substituents on both the phenethylamine and the N-benzyl portions of the molecule. nih.gov This approach allows for a detailed understanding of how specific structural changes impact receptor binding and functional outcomes.

One comprehensive study involved the creation of a library of 48 distinct N-benzyl phenethylamines by pairing twelve different phenethylamines with four different benzaldehydes. nih.gov The resulting compounds were then assessed for their binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors, providing a clear picture of the SAR. drugbank.comnih.gov

Key findings from these systematic modifications include:

Phenethylamine Ring Substituents: Extensive SAR studies on the 4-position of the phenethylamine ring have shown that nonpolar substituents, such as halogens (e.g., bromo) and alkyl groups, tend to increase binding affinity. nih.gov Conversely, substituents capable of hydrogen bonding, like hydroxyl (-OH) or carboxyl (-COOH) groups, can decrease affinity by several orders of magnitude. nih.gov

N-Benzyl Ring Substituents: The substitution pattern on the N-benzyl ring is also a critical determinant of activity. The N-(2-fluorobenzyl) moiety (NBF) is one of several N-benzyl substitutions studied, alongside others like N-(2-methoxybenzyl) (NBOMe). researchgate.net Comparative studies have shown that the nature of the substituent at the 2-position of the benzyl (B1604629) ring significantly influences potency and efficacy. researchgate.net

The data below illustrates how systematic modifications to the phenethylamine core of an N-benzyl substituted compound can influence its affinity (Kᵢ) and functional potency (EC₅₀) at the 5-HT₂A receptor.

| Compound | Phenethylamine Core | N-Benzyl Group | 5-HT₂A Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) |

|---|---|---|---|---|

| 1b | 2,5-dimethoxy-4-bromo-phenethylamine | 2,5-dimethoxybenzyl | 1.1 | 0.074 |

| 6b | 2,5-dimethoxy-4-chloro-phenethylamine | 2,5-dimethoxybenzyl | 0.94 | 0.43 |

| 8b | 2,5-dimethoxy-4-ethyl-phenethylamine | 2,5-dimethoxybenzyl | 0.29 | 0.31 |

Data derived from studies on N-benzyl phenethylamine analogues. drugbank.comnih.gov

Impact of Substituent Positioning and Electronic Properties on Molecular Recognition

The precise positioning of substituents on the N-benzyl phenethylamine scaffold is a critical factor that governs molecular recognition by the target receptor. Even subtle changes in the location of a functional group can lead to dramatic shifts in binding affinity and functional efficacy. acs.org

A study focused on positional isomers of 2-(dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (isomers of 25H-NBF) provides a clear example. By moving the two methoxy (B1213986) groups to different positions on the phenethylamine phenyl ring, researchers observed significant variations in their ability to activate the 5-HT₂A receptor. acs.orgresearchgate.net The results demonstrated that the presence of a methoxy group at the 2-position of the phenethylamine ring is particularly important for in vitro functionality. acs.org

The following table presents functional data for positional isomers of dimethoxyphenyl-N-(2-fluorobenzyl)ethanamine, highlighting the importance of substituent placement on the phenethylamine (PEA) moiety for 5-HT₂A receptor activation. acs.org

| Compound | Methoxy Group Positions on PEA Ring | EC₅₀ (nM) | Efficacy (% of LSD) |

|---|---|---|---|

| 24H-NBF | 2,4-dimethoxy | 158 | 107% |

| 26H-NBF | 2,6-dimethoxy | 397 | 106% |

| 25H-NBF | 2,5-dimethoxy | 448 | 107% |

| 23H-NBF | 2,3-dimethoxy | µM range | 96.1% |

| 34H-NBF | 3,4-dimethoxy | µM range | 75.2% |

| 35H-NBF | 3,5-dimethoxy | µM range | 58.9% |

Conformational Analysis and Ligand-Target Interactions

The three-dimensional shape, or conformation, of a ligand is fundamental to its ability to bind to a target receptor. For N-(2-fluorobenzyl)ethanamine derivatives, conformational analysis helps to explain the observed SAR data by providing a model of how the molecule fits into the binding site. researchgate.net

Computational methods, such as molecular docking, are often employed to predict the binding pose of these ligands within the receptor. morressier.com These in silico models can rationalize experimental findings. For example, docking studies might reveal that a highly potent analogue adopts a specific low-energy conformation that allows for optimal interactions with key amino acid residues in the binding pocket, whereas a less potent analogue may be sterically hindered from achieving the same pose. researchgate.net

These studies suggest that the N-benzyl phenethylamine scaffold occupies the binding pocket in a way that mimics the interactions of the endogenous ligand. The interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. The specific nature and strength of these interactions are dictated by the ligand's conformation and the chemical properties of its substituents. researchgate.net

Design Principles for Modulating Selectivity and Affinity in Research Models

The cumulative findings from SAR studies have led to the establishment of several design principles for fine-tuning the pharmacological profile of N-benzyl phenethylamine derivatives. The primary goals are often to modulate binding affinity (how strongly a ligand binds) and selectivity (the ligand's preference for one receptor subtype over another).

Principles for Modulating Affinity:

N-Benzyl Substitution: The introduction of an N-benzyl moiety is a foundational strategy for increasing affinity for 5-HT₂ receptors compared to their non-benzylated phenethylamine counterparts. drugbank.com

Substituent Lipophilicity: Increasing the lipophilicity at the 4-position of the phenethylamine ring with nonpolar groups generally enhances binding affinity. nih.gov

2-Position Benzyl Substituents: The nature of the substituent at the 2-position of the N-benzyl ring is a key modulator of affinity and potency, with different groups (e.g., -F, -OH, -OCH₃) resulting in distinct pharmacological profiles. researchgate.netresearchgate.net

Principles for Modulating Selectivity:

Exploiting Receptor Differences: Although receptor subtypes like 5-HT₂A and 5-HT₂C can have highly similar binding sites, subtle differences in shape, volume, and amino acid composition can be exploited. nih.gov A ligand can be designed to create a specific favorable interaction with the target receptor that is not possible with the off-target receptor, or to introduce a steric clash with the off-target receptor. nih.gov

Systematic Tuning: Selectivity can be systematically tuned by exploring the chemical space around the core scaffold. In the study of 48 N-benzyl phenethylamines, most compounds showed low to moderate selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor. drugbank.com However, one compound exhibited an impressive 100-fold selectivity in binding assays, demonstrating that high selectivity is achievable through careful structural modification. drugbank.com Another analogue was found to be more than 400-fold selective for the 5-HT₂A receptor in functional assays, highlighting that binding selectivity does not always translate directly to functional selectivity. drugbank.com

By applying these principles, researchers can rationally design novel ligands based on the this compound scaffold with tailored affinity and selectivity profiles for use as research tools to probe the function of specific receptor systems.

Computational Chemistry Applications in the Study of N 2 Fluorobenzyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-fluorobenzyl)ethanamine. Methods like Density Functional Theory (DFT) are employed to solve the electronic structure of the molecule, providing detailed information about electron distribution, molecular orbitals, and electrostatic potential. arxiv.orgbnujournal.comunitn.it These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.

Research on analogous compounds, such as fluorinated phenylethylamines, utilizes DFT methods like M06-2X with basis sets such as 6-311++G(d,p) to determine the geometries and relative energies of different conformers. researchgate.netrsc.org The fluorine atom on the benzyl (B1604629) ring significantly influences the electronic environment, affecting the molecule's dipole moment and the energy of its frontier molecular orbitals (HOMO and LUMO). The energetic landscape reveals the relative stability of various spatial arrangements (conformers) of the molecule, which arise from rotation around single bonds. For instance, calculations on similar structures like 2-(2-fluorophenyl)ethyl alcohol have identified numerous stable conformers, with energy differences determined by weak intramolecular interactions. acs.org

Table 1: Calculated Relative Energies of 2-(2-fluorophenyl)ethyl alcohol Conformers (Illustrative Example) This table illustrates the type of data obtained from quantum chemical calculations for a structurally related molecule. The specific values are hypothetical and serve as an example.

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Gauche-1 | M06-2X/6-311++G(d,p) | 0.00 | O-H···π |

| Gauche-2 | M06-2X/6-311++G(d,p) | 1.54 | N-H···F |

| Anti | M06-2X/6-311++G(d,p) | 3.21 | None |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.goviaanalysis.com By simulating the atomic motions based on a force field, MD simulations explore the conformational landscape of this compound in different environments, such as in a vacuum or solvated in water. bonvinlab.org

These simulations are essential for understanding the flexibility of the ethylamine (B1201723) side chain and the benzyl group. bonvinlab.org The trajectory generated from an MD simulation allows for the analysis of various structural parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of each atom around its average position.

Radius of Gyration: To understand the compactness of the molecule's structure.

For related fluorinated aromatic compounds, MD simulations can reveal the preferred conformations in solution and the timescale of transitions between different conformational states. mdpi.com This information is critical because the specific conformation of the molecule often dictates its ability to bind to a biological target. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and identify specific conformers. Quantum chemical calculations can accurately predict vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies.

For example, in studies of related molecules like 2-(4-fluorophenyl)ethylamine, DFT calculations are used to compute harmonic vibrational frequencies for different conformers. rsc.org These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other approximations, allowing for a direct comparison with experimental Raman or IR spectra. rsc.org A strong match between a calculated and an experimental spectrum provides powerful evidence for the presence of a specific conformer. rsc.orgacs.org This combined computational and spectroscopic approach has been instrumental in characterizing the structures of flexible fluorinated molecules in the gas phase. acs.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative Example for a 4-FPEA Conformer) This table demonstrates how theoretical calculations are used to assign experimental spectroscopic data. Data is based on findings for 2-(4-fluorophenyl)ethylamine-H₂O clusters. rsc.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 1010 | 1012 | Ring breathing |

| ν2 | 1230 | 1235 | C-N stretch |

| ν3 | 2950 | 2955 | CH₂ stretch |

| ν4 | 3350 | 3358 | N-H stretch (H-bonded) |

Ligand Docking and Molecular Modeling in Receptor Interaction Research

This compound belongs to the phenethylamine (B48288) class, many of which are known to interact with neurotransmitter receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. asianjpr.comunpad.ac.id This method is central to structure-based drug design and helps in understanding the molecular basis of a compound's biological activity. asianjpr.com

For N-benzylphenethylamine derivatives, including those with a 2-fluorobenzyl group, docking studies have been crucial in exploring their interactions with serotonin (B10506) receptors, such as the 5-HT₂A receptor. researchgate.netnih.gov The process involves:

Obtaining or modeling the 3D structure of the target receptor.

Generating multiple conformations of the ligand (this compound).

Placing the ligand into the receptor's binding site and scoring the different poses based on factors like intermolecular forces and desolvation energy. asianjpr.com

These studies help identify key interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govacs.org For instance, research on various NBF (N-benzylphenethylamine) isomers has shown that the substitution pattern on the phenethylamine ring dramatically affects binding affinity and functional activity at the 5-HT₂A receptor. nih.gov Molecular modeling can rationalize these findings by revealing how different isomers fit within the receptor's binding pocket.

Table 3: Biological Activity of NBF Positional Isomers at the 5-HT₂A Receptor Data from a study on positional isomers of 25H-NBF, demonstrating the impact of molecular structure on receptor activity. nih.gov

| Compound | EC₅₀ (nM) | Efficacy (% of LSD) |

|---|---|---|

| 24H-NBF | 158 | 106-107% |

| 26H-NBF | 397 | 106-107% |

| 25H-NBF | 448 | 106-107% |

| 23H-NBF | >1000 | 96.1% |

Reaction Pathway Elucidation through Computational Approaches

Computational chemistry can illuminate the detailed mechanisms of chemical reactions, including synthetic routes and metabolic pathways. arxiv.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. bnujournal.com The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate.

For this compound, these methods could be applied to:

Optimize Synthesis: Investigate the mechanism of its formation, for example, via the reductive amination of 2-fluorobenzaldehyde (B47322) with ethylamine. Calculations could compare different catalytic pathways or solvent effects to predict conditions that maximize yield.

Predict Metabolism: Elucidate its metabolic fate. Studies on the closely related compound 25B-NBF have identified numerous metabolites formed through processes like hydroxylation, O-demethylation, and N-debenzylation. mdpi.com Computational approaches could model the step-by-step enzymatic reactions (e.g., by Cytochrome P450 enzymes) responsible for these transformations, predicting the most likely sites of metabolism on the molecule and the relative stability of the resulting products. mdpi.com

These computational explorations provide an atomistic understanding of bond-breaking and bond-forming events that are often difficult to observe experimentally. arxiv.org

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| 2FPEA | 2-(2-Fluorophenyl)ethanamine |

| 4-FPEA | 2-(4-fluorophenyl)ethylamine |

| 2-FPEAL | 2-(2-fluorophenyl)ethyl alcohol |

| 25H-NBF | 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine |

| 25B-NBF | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine |

| 24H-NBF | 2-(2,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine |

| 26H-NBF | 2-(2,6-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine |

| 23H-NBF | 2-(2,3-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine |

| LSD | Lysergic acid diethylamide |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For N-(2-fluorobenzyl)ethanamine, both ¹H and ¹³C NMR would provide crucial data for its structural confirmation.

Based on the known spectral data of analogous compounds such as 2-fluorobenzylamine (B1294385) chemicalbook.comnih.govrsc.org and N-benzylethanamine rsc.orgchemicalbook.com, the expected chemical shifts for this compound can be predicted. The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the fluorobenzyl group, the benzylic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the amine proton. The fluorine atom at the ortho position of the benzene (B151609) ring would introduce characteristic splitting patterns for the adjacent aromatic protons.

Similarly, the ¹³C NMR spectrum would show discrete resonances for each carbon atom in the molecule. chemicalbook.com The chemical shifts of the aromatic carbons would be influenced by the fluorine substituent, while the aliphatic carbons of the ethyl group and the benzylic carbon would appear in their expected regions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 7.0 - 7.4 | Multiplet | The fluorine substituent will cause complex splitting patterns. |

| Benzylic CH₂ | ~3.8 | Singlet/Triplet | Coupling to the amine proton may be observed. |

| Ethyl CH₂ | ~2.7 | Quartet | Coupled to the methyl protons. |

| Amine NH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| Ethyl CH₃ | ~1.1 | Triplet | Coupled to the methylene protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) | Large coupling constant with fluorine. |

| Aromatic CH | 115 - 130 | |

| Aromatic C-CH₂ | ~129 | |

| Benzylic CH₂ | ~50 | |

| Ethyl CH₂ | ~45 | |

| Ethyl CH₃ | ~15 |

Mass Spectrometry (MS) for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (153.20 g/mol ). lookchem.comaksci.com The most prominent fragmentation pathway would likely involve the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of the stable 2-fluorobenzyl cation or a tropylium-like ion at m/z 109. Another significant fragment would be the iminium ion resulting from the alpha-cleavage of the ethyl group, appearing at m/z 124.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₉H₁₂FN). lookchem.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways of the molecular ion. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation spectrum can be obtained. This would confirm the connectivity of the molecule and provide further confidence in its identification. The fragmentation of the m/z 153 ion would be expected to yield the characteristic m/z 109 and m/z 124 fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Notes |

| MS | [M]⁺ | 153 | Molecular Ion |

| MS/MS | [C₇H₆F]⁺ | 109 | 2-fluorobenzyl cation |

| MS/MS | [C₈H₉FN]⁺ | 124 | Iminium ion from loss of a methyl radical |

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis, thereby allowing for its purification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The retention time of the compound is a characteristic property under specific GC conditions. gdut.edu.cnbaua.delabrulez.com Following separation by GC, the compound is introduced into the mass spectrometer for identification. The Kovats retention index, a normalized measure of retention time, for the related compound 2-fluorobenzylamine has been reported as 984.7 on a standard non-polar column. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For a basic compound like this compound, reversed-phase HPLC with a C18 column would be a suitable method. sielc.comepa.govnih.govmdpi.comresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time would depend on the specific conditions, including the mobile phase composition, pH, and column temperature. Detection could be achieved using a UV detector, as the benzene ring is a chromophore. For enhanced sensitivity and selectivity, derivatization with a fluorescent tag followed by fluorescence detection can be employed for the analysis of secondary amines. mdpi.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. mdpi.comlibretexts.org This method combines the advantages of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high efficiency, rapid analysis, and reduced environmental impact due to lower organic solvent consumption. afmps.besci-hub.se SFC is particularly well-suited for the analysis and purification of chiral compounds and a wide variety of drug molecules. libretexts.orgafmps.beshimadzu.com

The mobile phase in SFC, typically supercritical CO2, is non-polar. mdpi.com Its elution strength and selectivity can be fine-tuned by adding polar modifiers, such as alcohols (methanol, ethanol), and by precisely controlling pressure and temperature. libretexts.org This versatility allows SFC to be applied to a broad range of analytes, from non-polar to moderately polar compounds. sci-hub.se For amine-containing compounds like this compound, which can exhibit chirality, SFC is an especially valuable technique for enantioselective separation. researchgate.netchromatographyonline.com Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are commonly employed to resolve enantiomers. afmps.beresearchgate.net

While the principles of SFC suggest its strong applicability for the analysis of this compound, particularly for chiral resolution, specific experimental parameters and retention data for this exact compound are not extensively detailed in publicly available scientific literature. However, generic screening strategies for chiral separations using SFC have been established, which would be the starting point for method development for this compound. afmps.beshimadzu.com These strategies often involve screening a set of complementary chiral columns and mobile phase modifiers to identify optimal separation conditions. jasco-global.com

Table 1: General SFC Parameters for Chiral Amine Separations This table outlines typical starting parameters for developing an SFC method for a compound like this compound, based on general practices in the field.

| Parameter | Typical Value/Condition | Purpose |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) | CO₂ is the primary mobile phase; modifiers are added to alter polarity and improve peak shape for amines. |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (CSP) | To achieve separation of enantiomers. |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state and influences mobile phase density and strength. afmps.be |

| Temperature | 35 - 50 °C | Affects mobile phase viscosity and density, influencing retention and selectivity. afmps.be |

| Detection | UV, Mass Spectrometry (MS) | UV detection is common; MS provides mass information for identification. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups within a compound. bruker.com These methods are based on the interaction of light with the vibrational energy levels of chemical bonds. bruker.com An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to a molecule's vibrations that cause a change in the dipole moment. A Raman spectrum results from the inelastic scattering of monochromatic light (from a laser), where the frequency shift between the incident and scattered light corresponds to the molecule's vibrational frequencies. bruker.com

For this compound, vibrational spectroscopy can confirm the presence of its key structural features: the fluorinated benzene ring, the secondary amine, and the ethyl group. While a complete, published, and assigned spectrum for this compound is not available in the surveyed literature, the expected vibrational frequencies can be inferred from the analysis of structurally similar compounds, such as N-(5-Bromo-2-fluorobenzyl)ethanamine. The fundamental vibrations of the aromatic ring, C-H bonds, N-H bond, and C-F bond are all expected to produce characteristic peaks.

Table 2: Expected Characteristic Vibrational Frequencies for this compound The following table details the anticipated spectral regions for the main functional groups in this compound, based on established group frequencies and data from analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3300 - 3500 | Secondary Amine (R₂N-H) |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring C-H |

| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl Group (-CH₂CH₃) |

| Aromatic C=C Stretch | 1450 - 1620 | Benzene Ring C=C |

| C-F Stretch | 1000 - 1400 | Aryl-Fluorine Bond |

| Aromatic C-H Bend | 680 - 900 | Benzene Ring Out-of-Plane Bending |

The combination of IR and Raman spectroscopy provides a comprehensive "fingerprint" of the molecule. bruker.com Aromatic C=C stretching vibrations and C-H bending modes are typically strong in both spectra. The N-H stretching vibration is usually a prominent band in the IR spectrum. The C-F stretch gives a strong absorption in the IR, often in the 1250-1000 cm⁻¹ region. By comparing the experimental spectra with these expected frequencies, the identity and structural integrity of this compound can be effectively confirmed.

Applications of N 2 Fluorobenzyl Ethanamine As a Key Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The chemical architecture of N-(2-fluorobenzyl)ethanamine makes it an ideal starting point or intermediate for constructing more intricate molecular frameworks. Organic chemists utilize it as a foundational scaffold, modifying and adding to its structure to achieve target molecules with specific desired properties. The presence of the secondary amine provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and arylation, while the fluorobenzyl group can influence the molecule's electronic properties, lipophilicity, and metabolic stability.

A significant application is in the synthesis of N-benzyl derived phenethylamines, a class of compounds extensively studied for their interactions with biological systems. researchgate.netnih.gov For instance, the core structure of this compound is integral to the synthesis of complex research chemicals like the positional isomers of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF). researchgate.netnih.gov In these syntheses, the this compound portion of the molecule is a key determinant of the final compound's pharmacological profile. The fluorine atom, in particular, can alter receptor binding affinity and selectivity.

Below is a table of complex molecules that incorporate the N-(fluorobenzyl)ethanamine structural motif.

| Compound Name | Molecular Formula | Application Area | Reference |

| 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) | C₁₇H₂₀FNO₂ | Neuroscience Research | researchgate.netnih.gov |

| N-(2-fluorobenzyl)-2-methoxyethanamine | C₁₀H₁₄FNO | Pharmaceutical Intermediate | |

| N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine | C₂₁H₂₅FN₄O₂S | Pharmaceutical Research | ontosight.ai |

| (2-Ethoxyethyl)[1-(2-fluorophenyl)ethyl]amine | C₁₂H₁₈FNO | Medicinal Chemistry | smolecule.com |

This table is interactive. Click on the headers to sort.

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural units in a vast number of pharmaceuticals, agrochemicals, and natural products. frontiersin.orgnih.gov The synthesis of these ring systems is a central goal in organic chemistry. pitt.edursc.org this compound, with its reactive secondary amine, is a valuable precursor for creating certain classes of these heterocyclic compounds.

The nitrogen atom in this compound can act as a nucleophile, participating in cyclization reactions to form rings. For example, it can react with bifunctional electrophiles (compounds with two reactive sites) to construct five, six, or seven-membered heterocyclic rings. Methodologies like dehydrative cyclization or reactions with reagents such as ortho-ethynylbenzaldehydes are common strategies for building nitrogen-containing heterocycles where an amine is a key reactant. pitt.edursc.org

While specific examples detailing the use of this compound in large-scale heterocyclic synthesis are not extensively documented in mainstream literature, its structural elements are found in complex heterocyclic molecules. ontosight.ai The principles of heterocyclic chemistry support its utility as a building block for libraries of compounds, particularly in the discovery phase of drug development, where structural diversity is crucial. frontiersin.org The synthesis of imidazolidine (B613845) and imidazolidinone from aziridines and imines or isocyanates, respectively, highlights a strategy where an amine is crucial for transforming a 3-membered ring into a 5-membered heterocycle, a reaction pathway applicable to amines like this compound. frontiersin.org

Role in the Development of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites for a specific target molecule. nih.govrsc.org This "molecular lock and key" technology creates polymers with high selectivity, making them useful for chemical separations, sensors, and drug delivery. rsc.orgnih.gov The process involves polymerizing functional monomers and a cross-linker around a "template" molecule. semanticscholar.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template.

Phenethylamine (B48288) derivatives are often used as templates to create MIPs for the selective recognition of biomolecules like neurotransmitters. mdpi.comresearchgate.netdokumen.pub this compound, as a member of this structural family, is a suitable candidate to act as a template molecule. An MIP created using this compound as the template would have binding sites specifically designed to recognize and bind to it, or to other structurally similar molecules.

Research has demonstrated the successful synthesis of MIPs using N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates. mdpi.comresearchgate.net In this approach, the template molecule is covalently bound to a polymerizable group. After polymerization, the bond is cleaved to reveal the specific binding sites. This strategy could be applied to this compound to produce a highly selective sorbent for its extraction from complex mixtures or for use in a sensor array. mdpi.complos.org The resulting polymer's affinity for target molecules like tyramine (B21549) and L-norepinephrine has been shown to be significantly higher than that of non-imprinted polymers. mdpi.comresearchgate.net

Precursor for Advanced Research Probes and Chemical Tools

In biomedical and pharmacological research, chemical probes are essential small molecules used to study the function of proteins and biological pathways. nih.gov this compound serves as a precursor for the synthesis of such advanced research tools, particularly for studying the nervous system.

A prominent example is its use in the creation of a series of positional isomers of 25H-NBF (2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine). researchgate.netnih.gov These compounds are serotonergic psychedelics that act as potent agonists at the serotonin (B10506) 5-HT2A receptor and are used to investigate the receptor's structure and function. researchgate.netnih.gov By synthesizing various isomers where the methoxy (B1213986) groups on the phenethylamine ring are relocated, researchers can probe the structural requirements for receptor binding and activation. researchgate.net The N-(2-fluorobenzyl) group is a constant feature in these probes, highlighting its importance for the desired pharmacological activity.

The functional characterization of these probes provides valuable insight into structure-activity relationships. The table below summarizes the in vitro activity of several 25H-NBF positional isomers at the 5-HT2A receptor.

| Compound | Potency (EC₅₀ value) | Efficacy (relative to LSD) | Reference |

| 24H-NBF | 158 nM | 106-107% | researchgate.netnih.gov |

| 26H-NBF | 397 nM | 106-107% | researchgate.netnih.gov |

| 25H-NBF | 448 nM | 106-107% | researchgate.netnih.gov |

| 23H-NBF | >1 µM | 96.1% | researchgate.netnih.gov |

| 34H-NBF | >1 µM | 75.2% | researchgate.netnih.gov |

| 35H-NBF | >1 µM | 58.9% | researchgate.netnih.gov |

This table is interactive. Lower EC₅₀ values indicate higher potency. Efficacy is compared to the reference compound LSD.

The data show that the placement of the methoxy groups significantly impacts potency and efficacy, with the 2,4-, 2,5-, and 2,6-substituted isomers being the most active. researchgate.netnih.gov This systematic approach, enabled by the use of precursors like this compound, is crucial for designing more selective and potent chemical tools for neuroscience research. researchgate.net Furthermore, the fluorobenzyl moiety is a common feature in the development of other chemical tools, including fluorescent ligands and precursors for radiolabeled imaging agents used in techniques like Positron Emission Tomography (PET). otago.ac.nznih.govgoogle.com

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of N-(2-fluorobenzyl)ethanamine and its derivatives is poised for significant advancements with a focus on green chemistry and efficiency. Traditional methods for producing secondary amines often involve multi-step processes with harsh reagents and the generation of significant waste. Future research will likely prioritize the development of more sustainable and atom-economical synthetic strategies.

One promising avenue is the refinement of reductive amination protocols. This common method, which involves the reaction of 2-fluorobenzaldehyde (B47322) with ethanamine to form an imine, followed by reduction, can be made more environmentally friendly. The use of milder and more selective reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation with green catalysts, can minimize side reactions and reduce the environmental impact.

Furthermore, catalytic N-alkylation of ethanamine with 2-fluorobenzyl alcohol represents a highly atom-economical alternative. This "borrowing hydrogen" methodology, often catalyzed by transition metal complexes, generates water as the only byproduct, aligning perfectly with the principles of green chemistry. organic-chemistry.org The development of robust and recyclable catalysts for this transformation will be a key research focus.

The following table outlines potential sustainable synthetic routes for this compound:

| Synthetic Route | Reactants | Key Features | Sustainability Advantages |

| Optimized Reductive Amination | 2-fluorobenzaldehyde, Ethanamine | Use of mild, selective reducing agents (e.g., sodium triacetoxyborohydride) or catalytic hydrogenation. | Reduced waste, higher yields, milder reaction conditions. |

| Catalytic N-Alkylation | 2-fluorobenzyl alcohol, Ethanamine | Transition metal-catalyzed "borrowing hydrogen" methodology. | High atom economy, water as the sole byproduct, potential for catalyst recycling. |

| Flow Chemistry Synthesis | 2-fluorobenzaldehyde, Ethanamine, Reducing agent | Continuous processing in a microreactor system. | Improved safety and control, higher efficiency, easier optimization. frontiersin.orgmit.edu |

Exploration of Novel Chemical Transformations

Beyond its synthesis, future research will delve into novel chemical transformations of this compound to generate new molecular entities with unique properties. The presence of the fluorine atom on the benzyl (B1604629) group imparts distinct reactivity that can be exploited.

The carbon-fluorine bond , known for its strength and stability, can influence the metabolic stability of molecules, a desirable trait in drug discovery. chimia.ch However, under specific conditions, the fluorine atom can also participate in or direct chemical reactions. For instance, the electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups.

The secondary amine moiety is also a versatile functional group for further derivatization. Oxidative C-N cleavage of the N-benzyl group can provide access to the corresponding primary amine or amide, offering a pathway to a different class of compounds. organic-chemistry.org Additionally, the development of novel catalytic systems for the selective functionalization of the N-H bond will enable the synthesis of a diverse library of this compound derivatives.

Emerging areas of exploration include:

Late-stage functionalization: Introducing new chemical groups into the molecule in the final steps of a synthetic sequence.

Photoredox catalysis: Utilizing visible light to drive novel chemical transformations under mild conditions. organic-chemistry.org

Biocatalysis: Employing enzymes to perform selective and environmentally friendly chemical modifications.

Integration of Advanced Artificial Intelligence in Chemical Discovery

| AI Application Area | Potential Impact on this compound Research |

| Retrosynthetic Analysis | Proposes efficient and sustainable synthetic routes to the target molecule and its derivatives. arxiv.org |

| Reaction Condition Optimization | Predicts optimal solvents, catalysts, and temperatures for chemical reactions. mit.edu |

| Property Prediction | Estimates physicochemical properties, biological activity, and potential toxicity of new derivatives. |

| De Novo Drug Design | Generates novel molecular structures based on desired pharmacological profiles. |

Interdisciplinary Research Opportunities in Chemical Biology

The unique structural features of this compound, particularly the presence of a fluorine atom, create exciting opportunities for interdisciplinary research in chemical biology. Fluorinated compounds are valuable tools for probing biological systems due to the unique properties of the fluorine atom. chimia.chnih.govacs.org

The fluorine-19 (19F) nucleus is NMR-active and has a high sensitivity, making this compound a potential probe for 19F NMR spectroscopy . acs.orgwikipedia.org This technique can be used to study the binding of the molecule to proteins and other biological macromolecules, providing valuable insights into drug-target interactions without the interference of background signals present in traditional proton NMR. nih.gov

Furthermore, the field of bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers another exciting avenue. wikipedia.orgnih.gov While not inherently bioorthogonal, the functional groups in this compound could be modified to incorporate bioorthogonal handles, such as azides or alkynes. nih.gov This would allow for the specific labeling and tracking of the molecule or its biological targets in a cellular environment.

The neuroactive potential of related N-benzylphenylethylamine derivatives also opens doors for research in neuroscience . researchgate.net Investigating the effects of this compound and its analogs on neurotransmitter systems and neuronal signaling pathways could lead to the development of novel therapeutic agents for neurological and psychiatric disorders. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of N-(2-fluorobenzyl)ethanamine derivatives in human hepatocytes, and how can these pathways be experimentally characterized?

- Methodology : Human hepatocyte models incubated with derivatives like 25B-NBF (e.g., 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine) are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . Key metabolic pathways include hydroxylation, O-demethylation, glucuronidation, and cysteine conjugation . For validation, compare metabolite fragmentation patterns with synthetic standards and use isotope labeling to track biotransformation steps.

Q. How does N-benzyl substitution (e.g., fluorobenzyl) influence the binding affinity of phenethylamine derivatives to serotonin receptors?

- Methodology : Perform radioligand displacement assays using cloned human 5-HT2A and 5-HT2C receptors. For example, 25B-NBF shows high affinity for 5-HT2A (pKi = 8.57) vs. 5-HT2C (pKi = 7.77) . Structural modifications like fluorination at the benzyl position enhance receptor selectivity due to electronegativity and steric effects. Validate using computational docking studies to map interactions with receptor binding pockets.

Advanced Research Questions

Q. How do positional isomerism and methoxy group placement on the phenethylamine moiety influence the functional activity of this compound derivatives?

- Methodology : Synthesize positional isomers (e.g., 24H-NBF, 25H-NBF, 26H-NBF) and evaluate their β-arrestin 2 recruitment efficacy via NanoBiT luminescence assays. For instance, 24H-NBF (EC50 = 158 nM) outperforms 25H-NBF (EC50 = 448 nM) due to optimal methoxy substitution at the 2-position of the phenethylamine phenyl ring . Compare isomer activity using dose-response curves and molecular dynamics simulations to assess conformational stability.

Q. What analytical methodologies are recommended for distinguishing this compound derivatives from structurally related analogs in forensic samples?

- Methodology : Use LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify diagnostic product ions. For example, fluorobenzyl derivatives yield unique fragments like the 2-fluorobenzyl cation (m/z 123.0455) instead of the 2-methoxybenzyl cation (m/z 121.0654) seen in NBOMe analogs . Pair with 1H NMR (e.g., δ 4.33 ppm for benzylic CH2 in 24H-NBF ) and high-purity reference standards (>99%) for unambiguous identification.

Q. What experimental design considerations are critical for in vitro metabolism studies of this compound derivatives?

- Methodology : Optimize hepatocyte incubation conditions (e.g., 1–24 hours, 37°C) to capture phase I/II metabolites. Use stable isotope-labeled internal standards (e.g., deuterated 25B-NBF) to correct for matrix effects in LC-HRMS. Validate metabolic stability via time-course studies and cross-species comparisons (e.g., human vs. rat hepatocytes) to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.